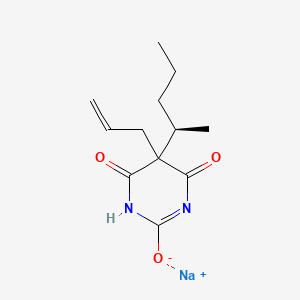![molecular formula C17H14N2O2S B14650081 1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one CAS No. 51949-53-2](/img/structure/B14650081.png)
1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry This compound features a benzimidazole core, which is a heterocyclic aromatic organic compound, and a benzoyl group attached to the nitrogen atom
Métodos De Preparación
The synthesis of 1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one typically involves multiple steps. One common method starts with the preparation of 1,3-dihydro-2H-1,3-benzimidazole-2-thione, which is then reacted with benzoyl chloride to form the benzoyl derivative . This intermediate is further reacted with 2-bromo-1-propanone under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties . The sulfanyl group can also interact with thiol groups in proteins, affecting their function .
Comparación Con Compuestos Similares
1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one can be compared with other benzimidazole derivatives, such as:
1-[(1-Benzoyl-1H-benzimidazol-2-yl)ethanone: Similar structure but with an ethanone moiety instead of propan-2-one.
2-(1-Methyl-1H-benzimidazol-2-yl)ethanol: Contains a benzimidazole core with a methyl group and an ethanol moiety.
1-Phenyl-2-(1-propyl-1H-benzimidazol-2-ylsulfanyl)ethanone: Features a phenyl group and a propyl group attached to the benzimidazole core.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
51949-53-2 |
|---|---|
Fórmula molecular |
C17H14N2O2S |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
1-(1-benzoylbenzimidazol-2-yl)sulfanylpropan-2-one |
InChI |
InChI=1S/C17H14N2O2S/c1-12(20)11-22-17-18-14-9-5-6-10-15(14)19(17)16(21)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Clave InChI |
CNULUFWPHHFVGR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CSC1=NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


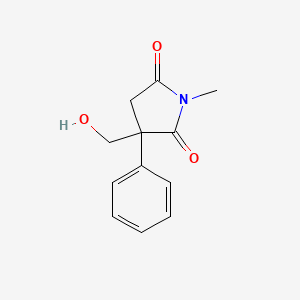
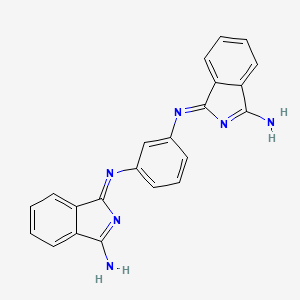
![2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane](/img/structure/B14650022.png)
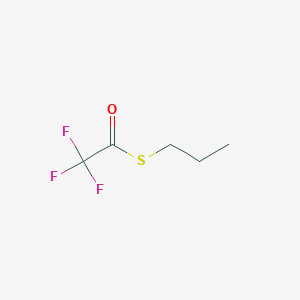
![1h-[1,2]Diazepino[1,7-a]benzimidazole](/img/structure/B14650027.png)
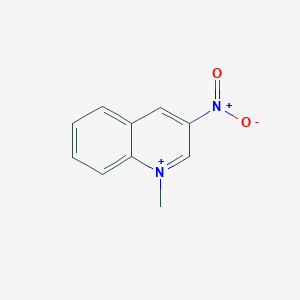
![[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14650031.png)


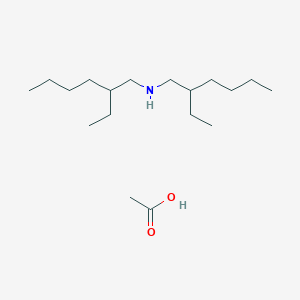

![(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B14650062.png)

